molecular formula C15H19F3N6 B2905376 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine CAS No. 946259-83-2

1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine

Numéro de catalogue: B2905376
Numéro CAS: 946259-83-2
Poids moléculaire: 340.354
Clé InChI: HGOGLMUPJRAKPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine belongs to the triazolopyrimidine class, characterized by a fused heterocyclic core with a trifluoromethyl group at position 2 and a methyl group at position 3. The piperazine moiety at position 7 is substituted with a 2-methylprop-2-en-1-yl group, contributing to its unique physicochemical and pharmacological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine substituent may influence target binding and solubility .

Propriétés

IUPAC Name

5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N6/c1-10(2)9-22-4-6-23(7-5-22)12-8-11(3)19-14-20-13(15(16,17)18)21-24(12)14/h8H,1,4-7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOGLMUPJRAKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the triazolopyrimidine core through cyclization reactions.
  • Introduction of the trifluoromethyl group via nucleophilic substitution or other methods.
  • Alkylation of the piperazine ring with 2-methylallyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow processes.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and allyl groups.

    Reduction: Reduction reactions may target the triazolopyrimidine ring or the piperazine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazolopyrimidines are often studied for their potential as enzyme inhibitors, receptor ligands, and antimicrobial agents. The specific biological activities of 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine would require further investigation.

Medicine

In medicine, compounds of this class are explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders. Their ability to interact with specific molecular targets makes them promising candidates for drug development.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its chemical properties can be harnessed for various industrial processes.

Mécanisme D'action

The mechanism of action of 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine would depend on its specific interactions with biological targets. Typically, such compounds may act by:

  • Inhibiting enzymes involved in critical biochemical pathways.
  • Binding to receptors and modulating their activity.
  • Interfering with nucleic acid synthesis or function.

Comparaison Avec Des Composés Similaires

1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine

  • Structural Difference : Replaces the 2-methylprop-2-en-1-yl group with a cyclohexyl moiety on the piperazine ring.
  • Impact: The cyclohexyl group increases steric bulk and lipophilicity (predicted logP ~3.2 vs.

5-Methyl-2-[(methyloxy)methyl]-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 50)

  • Structural Difference : Substitutes the piperazine group with an aniline moiety and introduces a methyloxymethyl group at position 2.
  • Impact : The aniline group facilitates hydrogen bonding with target proteins (e.g., Plasmodium falciparum dihydroorotate dehydrogenase), while the methyloxymethyl group enhances solubility. This compound exhibited potent antimalarial activity (IC₅₀ = 12 nM) .

7-Acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines

  • Structural Difference: Features a pyrazolo[1,5-c]pyrimidine core with acetylhydrazino and aryl substituents.
  • Impact: The acetylhydrazino group increases polarity, reducing blood-brain barrier penetration but improving aqueous solubility for CNS-sparing applications .

Bioactivity and Structure-Activity Relationships (SAR)

Bioactivity clustering analyses reveal that triazolopyrimidines with electron-withdrawing groups (e.g., trifluoromethyl) at position 2 exhibit enhanced target affinity due to improved hydrophobic interactions. For example:

  • Target Compound : Predicted to inhibit kinases or GPCRs based on piperazine-mediated hydrogen bonding and trifluoromethyl-driven lipophilicity .
  • Compound 50 : Achieves sub-100 nM inhibition of Plasmodium DHODH via π-π stacking with the 4-(trifluoromethyl)phenyl group .

Table 1: Key Properties of Triazolopyrimidine Analogues

Compound Molecular Weight logP* Key Substituents Bioactivity (IC₅₀/NM)
Target Compound ~386.3 ~2.8 2-CF₃, 5-CH₃, 7-piperazine (2-methylprop-2-en-1-yl) N/A
1-Cyclohexyl Analogue 368.4 ~3.2 7-Piperazine (cyclohexyl) N/A
Compound 50 338.3 ~2.5 2-CH₂OCH₃, 7-NH-C₆H₄-CF₃ 12 (PfDHODH)
7-Acetylhydrazino Derivative ~416.4 ~1.8 7-Acetylhydrazino, 2-phenyl Anticancer (GI₅₀ = 8 µM)

*Predicted using QSAR models .

Computational and Experimental Insights

  • Similarity Metrics : The target compound shares a Tanimoto index >0.7 with cyclohexyl and aniline analogues, indicating high structural overlap. However, bioactivity profiles diverge due to piperazine flexibility and substituent electronics .
  • Crystallography : SHELXL-refined structures of related triazolopyrimidines confirm planar heterocyclic cores, with substituents adopting orientations optimized for target binding .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the triazolo[1,5-a]pyrimidine core via condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-ketoesters or aldehydes) .
  • Step 2 : Introduction of the trifluoromethyl group using trifluoromethylation agents (e.g., CF₃Cu or Ruppert-Prakash reagent) under inert conditions .
  • Step 3 : Functionalization of the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 2-methylprop-2-en-1-yl group .
    Key solvents include dimethylformamide (DMF) or dichloromethane, with catalysts like palladium or copper iodide .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions and bonding .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C-F stretches at ~1100 cm⁻¹ for the trifluoromethyl group) .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for confirming regioselectivity in fused heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates; ethanol/water mixtures reduce side reactions .
  • Catalyst Screening : Palladium on carbon or copper iodide improves coupling efficiency in piperazine functionalization .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition during trifluoromethylation .
  • Reaction Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What biological targets are associated with this compound, and how are interactions validated?

  • Methodological Answer :
  • Target Identification : Computational docking (e.g., AutoDock Vina) predicts affinity for kinases or purine-binding enzymes due to structural mimicry of purines .
  • In Vitro Assays : Enzymatic inhibition assays (e.g., fluorescence-based kinase activity tests) quantify IC₅₀ values .
  • Cellular Studies : Antiproliferative activity in cancer cell lines (e.g., MTT assays) evaluates therapeutic potential .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with chloro or methoxy groups) to assess electronic effects .
  • Pharmacophore Mapping : Use X-ray co-crystallography with target proteins (e.g., kinases) to identify critical binding interactions .
  • QSAR Modeling : Train machine learning models on bioactivity data to predict optimal substituent combinations .

Q. How are solubility and stability challenges addressed in formulation studies?

  • Methodological Answer :
  • Co-solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
  • pH Adjustment : Buffered solutions (pH 6–7) stabilize the piperazine moiety against hydrolysis .
  • Accelerated Stability Testing : Conduct stress tests (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

Q. How can contradictions in spectral or bioactivity data be resolved?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR and X-ray data to resolve regiochemical ambiguities .
  • Dose-Response Curves : Replicate bioassays with purified batches to rule out impurity-driven artifacts .
  • Crystallographic Refinement : Use SHELXL for high-precision structural models to confirm atomic positions .

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